(2E)-3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
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Overview
Description
(2E)-3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid: is an organic compound characterized by its complex structure, which includes a pyrrole ring substituted with ethoxycarbonyl, ethyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The ethoxycarbonyl and ethyl groups are introduced through substitution reactions, often using ethyl chloroformate and ethyl iodide, respectively.
Acrylic Acid Introduction: The acrylic acid moiety is incorporated through a Knoevenagel condensation reaction between the substituted pyrrole and malonic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it to an alcohol or an aldehyde.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen or nitro groups on the pyrrole ring.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific biological activities would require empirical validation through bioassays and clinical trials.
Industry
In materials science, this compound could be used in the development of novel polymers or as a precursor for specialty chemicals. Its unique structure might impart desirable properties such as thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which (2E)-3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For instance, the ethoxycarbonyl group could facilitate binding to active sites of enzymes, while the pyrrole ring might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-(methoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl.
(2E)-3-[4-(ethoxycarbonyl)-1-methyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethoxycarbonyl group in (2E)-3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid may confer unique reactivity and binding properties compared to its analogs. This could result in different biological activities or chemical behaviors, making it a compound of particular interest for further study.
Properties
IUPAC Name |
(E)-3-(4-ethoxycarbonyl-1-ethyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-5-15-9(3)11(7-8-12(16)17)13(10(15)4)14(18)19-6-2/h7-8H,5-6H2,1-4H3,(H,16,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLVYIAXOQTVNM-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C)C(=O)OCC)C=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=C1C)C(=O)OCC)/C=C/C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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